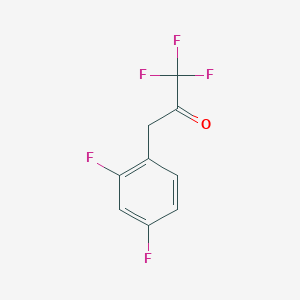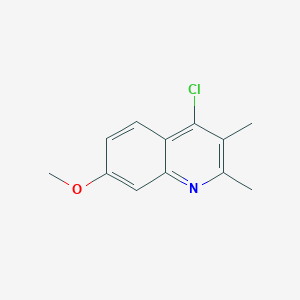
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico es un compuesto orgánico que pertenece a la familia de los pirroles. Los pirroles son compuestos aromáticos heterocíclicos de cinco miembros con un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico normalmente implica reacciones de varios pasos. Un método común incluye la condensación de isovaleraldehído con cianotioaacetamida y acetoacetato de etilo (o su enamina) en etanol a temperatura ambiente en presencia de morfolina . Esta reacción produce el derivado de pirrol deseado a través de una serie de pasos intermedios.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos se centran en la rentabilidad, la optimización del rendimiento y las consideraciones ambientales. El uso de reactores de flujo continuo y principios de química verde, como las reacciones sin disolvente y los reactivos ecológicos, se utilizan a menudo para mejorar la eficiencia y la sostenibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de pirrol con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina, lo que lleva a la formación de derivados de aminopirrol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, en las que los grupos funcionales son sustituidos por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, aminas, alcoholes). Las condiciones de reacción varían en función de la transformación deseada, pero normalmente implican temperaturas controladas, disolventes y catalizadores para obtener rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de pirrol sustituidos, como aminopirroles, hidroxipirroles y pirroles alquilados. Estos derivados exhiben diversas propiedades químicas y biológicas, lo que los convierte en valiosos intermediarios en la síntesis orgánica y el desarrollo farmacéutico .
Aplicaciones Científicas De Investigación
El ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos, que se utilizan en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto y sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar el potencial del compuesto como agente terapéutico, especialmente en el tratamiento de enfermedades infecciosas y el cáncer.
Mecanismo De Acción
El mecanismo de acción del ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico implica su interacción con dianas moleculares y vías específicas. Los grupos ciano y ácido carboxílico desempeñan un papel crucial en la unión a enzimas y receptores, modulando su actividad. La capacidad del compuesto para formar enlaces de hidrógeno y participar en interacciones electrostáticas contribuye a sus efectos biológicos. Los estudios detallados sobre sus dianas moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
3-Ciano-3-etoxicarbonil-4-metil-6-fenilpiridina-2(1H)-tiona: Este compuesto comparte grupos funcionales similares, pero difiere en su estructura de anillo de piridina.
4-Aril-3-ciano-5-etoxicarbonil-6-metil-2-piridona: Otro compuesto relacionado con un anillo de piridona, que exhibe diferentes propiedades químicas y aplicaciones.
Singularidad
El ácido 3-ciano-5-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico es único debido a su combinación específica de grupos funcionales y estructura de anillo de pirrol. Esta singularidad confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14) |
Clave InChI |
LLILTSNWYVVIME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N1)C(=O)O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)



![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)




![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)


